

# physical and chemical properties of 3-(2-Pyridyl)-L-alanine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2-Pyridyl)-L-alanine

Cat. No.: B556732

[Get Quote](#)

## An In-depth Technical Guide to 3-(2-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of the non-natural amino acid **3-(2-Pyridyl)-L-alanine**. It is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

### Core Properties

**3-(2-Pyridyl)-L-alanine** is a synthetic amino acid, an analogue of phenylalanine where a pyridyl ring replaces the phenyl ring. This substitution imparts unique chemical characteristics, including altered hydrophilicity, hydrogen bonding capabilities, and potential for metal coordination, making it a valuable building block in peptide and peptidomimetic design.<sup>[1]</sup>

### Chemical Structure

The structure of **3-(2-Pyridyl)-L-alanine** features a chiral alpha-carbon, characteristic of L-amino acids, with a (2-pyridylmethyl) side chain.

**Caption:** Chemical Structure of 3-(2-Pyridyl)-L-alanine

## Physicochemical Data

The following tables summarize the key physical and chemical properties of **3-(2-Pyridyl)-L-alanine**. Data for the common Fmoc-protected variant, frequently used in synthesis, is also provided for comparison where available.

Table 1: General and Physical Properties

| Property                      | Value   | Reference |
|-------------------------------|---|-----------|
| IUPAC Name                    | (2S)-2-Amino-3-(pyridin-2-yl)propanoic acid   | [2]       |
| Synonyms                      | (S)-2-Amino-3-(2-pyridyl)propionic acid, 2'-Aza-L-phenylalanine   | [2]       |
| CAS Number                    | 37535-51-6  | [2][3]    |
| Molecular Formula             | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>  | [2][3]    |
| Molecular Weight              | 166.18 g/mol  | [2][3]    |
| Appearance                    | Powder  | [2]       |
| pKa (Predicted)               | pKa <sub>1</sub> (α-COOH): ~2.2<br>pKa <sub>2</sub> (α-NH <sub>3</sub> <sup>+</sup> ): ~9.4<br>pKa <sub>3</sub> (Pyridyl N): ~5.2 |           |
| Fmoc-Derivative Melting Point | 151 °C  |           |

Note: Experimental pKa values are not readily available in the literature. The provided values are estimates based on analogous structures (Alanine for pKa<sub>1</sub> and pKa<sub>2</sub>; Pyridine for pKa<sub>3</sub>).

## Spectroscopic Properties

Specific experimental spectra for **3-(2-Pyridyl)-L-alanine** are not widely published. The following data is based on characteristic values for its constituent functional groups (alanine and pyridine) and provides an expected spectral profile.

Table 2: Expected Spectroscopic Data

| Technique                                      | Expected Peaks / Signals   |
|--|--|
| $^1\text{H}$ NMR (in $\text{D}_2\text{O}$ )    | $\delta$ ~7.0-8.5 ppm: 4H, multiplet (aromatic protons of the pyridine ring)<br>$\delta$ ~4.0 ppm: 1H, triplet ( $\alpha$ -proton)<br>$\delta$ ~3.2 ppm: 2H, doublet ( $\beta$ -protons)   |
| $^{13}\text{C}$ NMR (in $\text{D}_2\text{O}$ ) | $\delta$ ~175 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ )<br>$\delta$ ~120-150 ppm: 5 carbons of the pyridine ring<br>$\delta$ ~55 ppm: $\alpha$ -carbon<br>$\delta$ ~38 ppm: $\beta$ -carbon   |
| FT-IR (KBr Pellet)                             | ~3100-2500 $\text{cm}^{-1}$ (broad): O-H stretch (carboxylic acid), N-H stretch (ammonium)<br>~1660-1590 $\text{cm}^{-1}$ : N-H bend (primary amine)<br>~1600-1450 $\text{cm}^{-1}$ : C=C and C=N stretching (pyridine ring)<br>~1550-1480 $\text{cm}^{-1}$ : Asymmetric $\text{COO}^-$ stretch<br>~1410 $\text{cm}^{-1}$ : Symmetric $\text{COO}^-$ stretch |
| Mass Spectrometry                              | $[\text{M}+\text{H}]^+$ : m/z 167.08   |

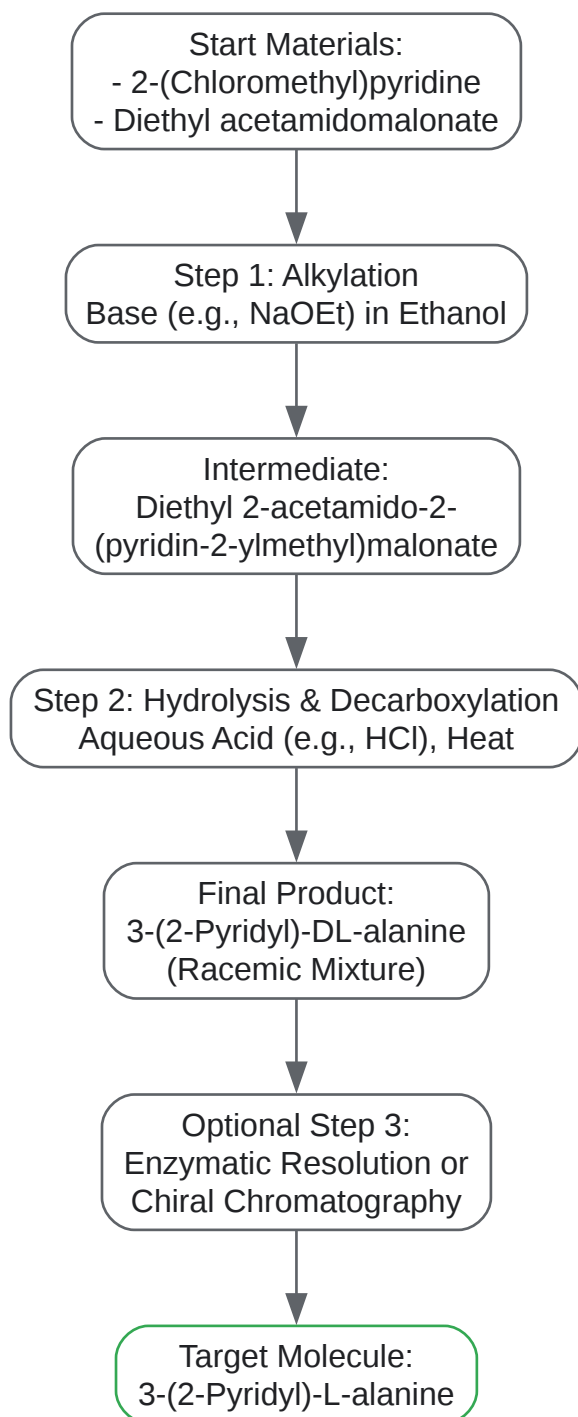
Rationale:  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are predicted based on standard values for L-alanine and 2-substituted pyridines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) FT-IR peaks are characteristic of amino acid zwitterions and aromatic nitrogen heterocycles.[\[8\]](#)

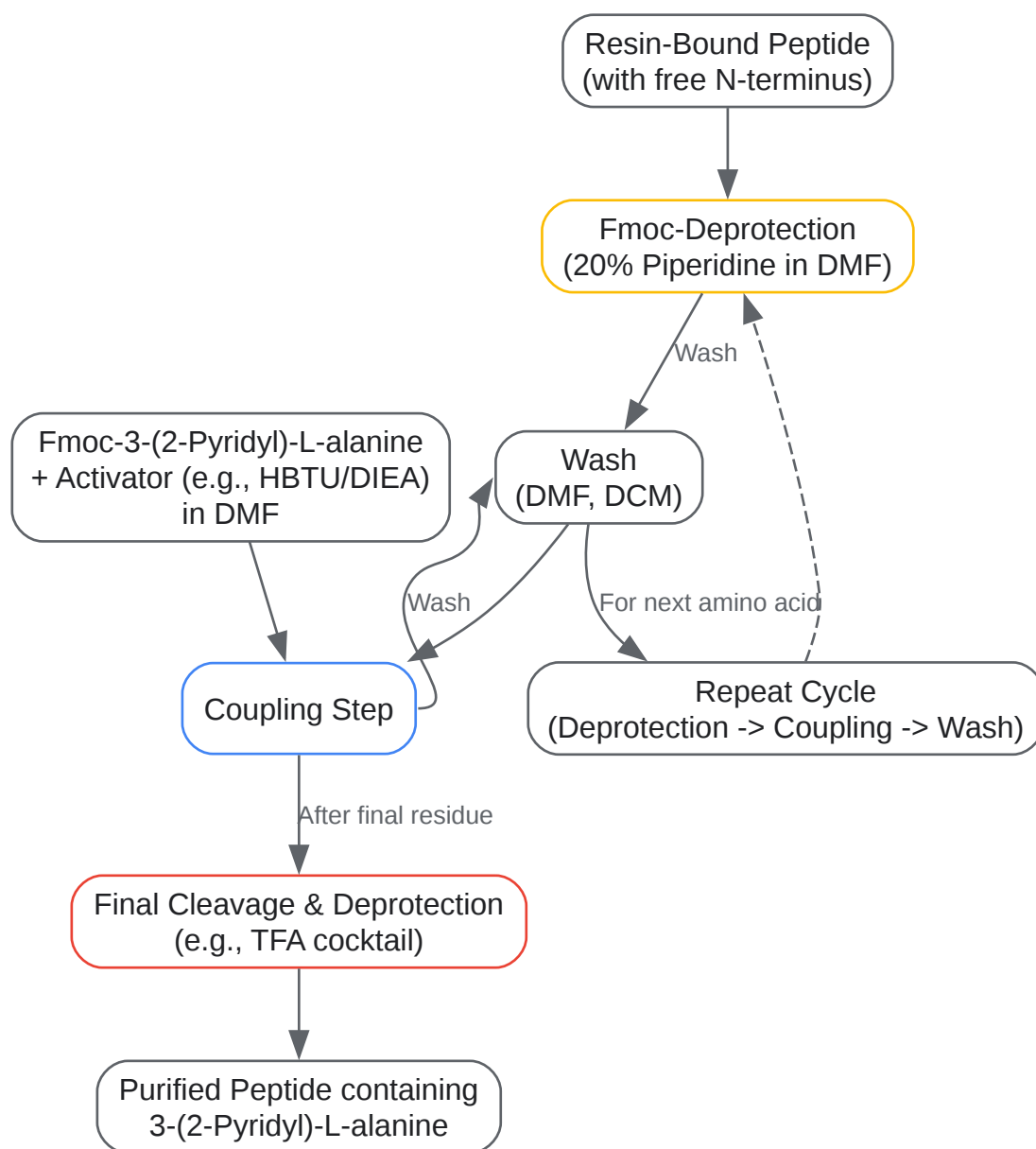
## Experimental Protocols

### Synthesis of 3-(2-Pyridyl)-DL-alanine (Malonic Ester Route)

A common method for synthesizing novel amino acids is the diethyl acetamidomalonate condensation. The following is a generalized protocol adapted for the synthesis of the racemic mixture of 3-(2-pyridyl)-alanine, which can subsequently be resolved to obtain the pure L-enantiomer.[\[9\]](#)

Workflow Diagram: Synthesis of 3-(2-Pyridyl)-DL-alanine





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 2. 3-(2-Pyridyl)- L -alanine = 98.0 TLC 37535-51-6 [sigmaaldrich.com]
- 3. 3-(2-Pyridyl)- L -alanine = 98.0 TLC 37535-51-6 [sigmaaldrich.com]
- 4. <sup>1</sup>H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. bmse000028 L-Alanine at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-(2-Pyridyl)-L-alanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556732#physical-and-chemical-properties-of-3-2-pyridyl-l-alanine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)